molecular formula C12H15BrClNO2 B1441089 Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride CAS No. 1260637-67-9

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Cat. No. B1441089
CAS RN: 1260637-67-9
M. Wt: 320.61 g/mol
InChI Key: AKSXMAXHNGKYAS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1260637-67-9 . It has a molecular weight of 320.61 . The compound appears as a white solid .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 6-bromo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate hydrochloride . The InChI code is 1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a white solid . The compound has a molecular weight of 320.61 . The InChI code is 1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H .

Scientific Research Applications

Radiopharmaceutical Synthesis

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride has been used in the synthesis of [Tetrazoyl-11C]LY202157, a compound for in vivo studies of the NMDA receptor channel complex. Ponchant et al. (2000) described its use in a multi-step synthesis process to create a radiolabeled compound for biological studies. This compound, however, did not cross the brain-blood barrier in ex vivo studies (Ponchant et al., 2000).

Synthesis of Novel Heterocyclic Compounds

This compound has been involved in the synthesis of new classes of heterocyclic compounds. Jacobs et al. (2008) reported the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones from this compound. These novel quinones represent a new chemical class with potential applications in various fields of research (Jacobs et al., 2008).

Cyclisation Reactions

In the field of organic chemistry, this compound has been used as a building block in cyclisation reactions. Allin et al. (2005) utilized it for synthesizing tri- and tetra-cyclic heterocycles through radical cyclisation reactions. This showcases its versatility in creating complex molecular structures (Allin et al., 2005).

Antiviral Research

In antiviral research, derivatives of this compound have been synthesized and tested for activity against various viruses. Ivashchenko et al. (2014) synthesized compounds including this derivative and evaluated their antiviral activity against influenza A and hepatitis C virus, although the synthesized compounds showed limited activity against these viruses (Ivashchenko et al., 2014).

Reaction with Nitrogen-Centered Nucleophiles

In another study, Surikova et al. (2008) investigated the reactions of ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate with various nitrogen-centered nucleophiles. Their research provided insights into the chemical behavior of this compound under different reaction conditions (Surikova et al., 2008).

properties

IUPAC Name

ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSXMAXHNGKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
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Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
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Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
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Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
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Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
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Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

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